6-Methyl-1,7-naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,7-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at the 6th position and a carbonitrile group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,7-naphthyridine-8-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with malononitrile in the presence of a base, followed by cyclization and subsequent functionalization to introduce the methyl group at the 6th position . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile are reacted in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,7-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The methyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amines .
Scientific Research Applications
6-Methyl-1,7-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,7-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Similar in structure but with different substitution patterns.
1,8-Naphthyridine: Another isomer with distinct biological activities.
2,7-Naphthyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
6-Methyl-1,7-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7N3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-methyl-1,7-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-5-8-3-2-4-12-10(8)9(6-11)13-7/h2-5H,1H3 |
InChI Key |
XPIRCVJJSZQIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C#N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.